Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate chemical structure and properties
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate chemical structure and properties
An In-depth Technical Guide to Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine-2,4-dione scaffold is a key structural motif found in numerous biologically active molecules. This document details the chemical structure, physicochemical properties, and a proposed synthetic pathway for the title compound, grounded in established chemical principles. Furthermore, it explores the inherent reactivity of the scaffold, offering insights into potential derivatization strategies. The guide is intended for researchers, scientists, and professionals in the field of drug discovery, providing foundational knowledge to facilitate further investigation and application of this versatile chemical entity.
Introduction to the Piperidine-2,4-dione Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. When functionalized as a 2,4-dione, the resulting scaffold presents a unique electronic and steric environment, making it a valuable building block for creating structurally diverse molecular libraries. These β-ketoamide systems are notable for their synthetic versatility and have been incorporated into molecules targeting a range of diseases. The presence of a cyclopropyl group at the N1 position and an ethyl carboxylate at the C3 position, as seen in Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate, introduces specific steric and electronic properties that can be crucial for modulating biological activity and pharmacokinetic profiles.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of a compound are fundamental to its behavior in both chemical and biological systems. Below are the key identifiers and properties for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.
Chemical Structure
The molecule consists of a six-membered piperidine ring containing two ketone functionalities at positions 2 and 4. The ring nitrogen is substituted with a cyclopropyl group. An ethyl carboxylate group is attached at the C3 position, which is situated between the two carbonyls.
Caption: Chemical structure of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of the title compound.
| Property | Value | Source |
| CAS Number | 1453423-57-8 | |
| Molecular Formula | C₁₁H₁₅NO₄ | |
| Molecular Weight | 225.24 g/mol | |
| Physical Form | Solid | |
| InChI Key | LBXDREWYHRVPHN-UHFFFAOYSA-N | |
| Purity | Typically ≥95% | |
| Storage | Refrigerator |
Synthesis and Mechanistic Insights
The synthesis of substituted piperidine-2,4-diones is a well-established area of organic chemistry. One of the most powerful and versatile methods for constructing the core ring system is the intramolecular Dieckmann condensation.[1][2] This reaction involves the base-mediated cyclization of a linear diester to form a cyclic β-keto ester.
Proposed Synthetic Workflow
A plausible and efficient synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate can be envisioned starting from cyclopropylamine and ethyl acrylate derivatives. The workflow involves two key transformations: a Michael addition followed by an intramolecular Dieckmann condensation.
Caption: Proposed synthetic workflow for the target compound via Michael addition and Dieckmann condensation.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative, field-proven methodology for this class of transformation, designed for self-validation and reproducibility.
Objective: To synthesize Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate.
Step 1: Synthesis of Diethyl 2-(cyclopropylamino)ethylmalonate (Michael Addition Intermediate)
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (200 mL).
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Reagent Addition: Add cyclopropylamine (1.0 eq) to the ethanol. To this solution, add diethyl 2-formylsuccinate or a related Michael acceptor (1.05 eq) dropwise over 30 minutes at room temperature.
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Causality: The dropwise addition controls the exotherm of the reaction. Anhydrous conditions are crucial to prevent side reactions such as ester hydrolysis.
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Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude oil, the Michael adduct, can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate (Dieckmann Condensation)
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Base Preparation: In a separate flame-dried flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.2 eq) to anhydrous ethanol (150 mL). Allow the sodium to react completely.
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Trustworthiness: Preparing the base in situ from sodium metal and the corresponding alcohol ensures it is anhydrous and highly active, which is critical for the efficiency of the Dieckmann condensation.
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Cyclization: Cool the NaOEt solution to 0 °C. Add the crude diethyl 2-(cyclopropylamino)ethylmalonate from Step 1, dissolved in a minimal amount of anhydrous toluene, dropwise to the stirred base solution.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours. The formation of a precipitate may be observed.
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Work-up and Purification:
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Cool the reaction mixture and quench by pouring it into a mixture of ice and concentrated hydrochloric acid until the pH is acidic (~pH 2-3).
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Extract the aqueous layer with ethyl acetate (3 x 100 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product.
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Reactivity and Potential for Further Functionalization
The 2,4-dioxopiperidine scaffold is a rich platform for subsequent chemical modification. The molecule possesses several reactive sites that can be selectively targeted.
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C3-Position: The proton at the C3 position is acidic due to its location between two electron-withdrawing carbonyl groups. This allows for deprotonation to form an enolate, which can participate in various electrophilic substitution reactions. However, this site is already occupied by the ethyl carboxylate group.
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C5-Position (γ-Alkylation): The methylene protons at the C5 position are also acidic and can be selectively removed under specific conditions (e.g., using a strong, non-nucleophilic base like lithium diisopropylamide, LDA). This regioselectivity allows for the introduction of various alkyl or aryl substituents at this position, a strategy that has been successfully employed for N-Boc protected piperidine-2,4-diones.[3] This pathway offers a robust method for creating a library of C5-substituted analogs for structure-activity relationship (SAR) studies.
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Carbonyl Groups: The ketones at C2 and C4 can potentially undergo reactions typical of carbonyls, such as reduction or addition reactions, although the amide carbonyl at C2 is generally less reactive than the ketone at C4.
Potential Applications and Biological Significance
While specific biological activity data for Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is not widely published, the core piperidine-dione scaffold is of immense importance in drug discovery.
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Anticancer Agents: Substituted piperidine-4-one and piperidine-2,6-dione derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[4][5] The structural motifs present in the title compound make it a candidate for evaluation in oncology research programs.
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PROTACs and Protein Degradation: The related glutarimide moiety (piperidine-2,6-dione) is a cornerstone of targeted protein degradation technology. It functions as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimeras (PROTACs).[4] The structural similarity of the 2,4-dione scaffold suggests it could be explored as a novel E3 ligase binder or as a scaffold for new classes of protein degraders.
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General CNS and Metabolic Disease Research: The broader class of piperidine derivatives has shown activity across a wide range of central nervous system (CNS) and metabolic targets. The unique combination of a cyclopropyl group (often used to improve metabolic stability and potency) and the dione scaffold makes this compound a valuable probe for various biological screens.
Conclusion
Ethyl 1-Cyclopropyl-2,4-dioxopiperidine-3-carboxylate is a synthetically accessible and highly versatile heterocyclic compound. Its structure is rooted in the privileged piperidine-dione scaffold, which is central to many areas of modern drug discovery. The established reactivity of this system, particularly the potential for regioselective functionalization, provides a clear pathway for the generation of diverse chemical libraries. Given the known biological importance of related structures, this compound represents a valuable starting point for the development of novel therapeutics in oncology, targeted protein degradation, and beyond.
References
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ResearchGate. Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. [Link]
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Defense Technical Information Center (DTIC). Piperidine Synthesis. [Link]
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PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]
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ResearchGate. Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. [Link]
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ResearchGate. Regioselective γ Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. [Link]
